REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:5](=O)[NH:6][CH:7]=[N:8][C:9]=1[CH3:10])[CH2:2][CH3:3].O=P(Cl)(Cl)[Cl:14]>>[CH2:1]([C:4]1[C:5]([Cl:14])=[N:6][CH:7]=[N:8][C:9]=1[CH3:10])[CH2:2][CH3:3]
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Name
|
|
Quantity
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10 mmol
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Type
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reactant
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Smiles
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C(CC)C=1C(NC=NC1C)=O
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Name
|
|
Quantity
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25 mL
|
Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is removed in vacuo and EtOAc (30 ml) and water (30 ml)
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Type
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ADDITION
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Details
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are added to the residue
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Type
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ADDITION
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Details
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NaHCO3 is carefully added until the pH of aqueous layer
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Type
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CUSTOM
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Details
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The layers are separated
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted with EtOAc (2×30 ml)
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Type
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WASH
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Details
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The combined extracts are washed with brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
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Flash column purification of the residue with 6:1 EtOAc
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Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1C(=NC=NC1C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |